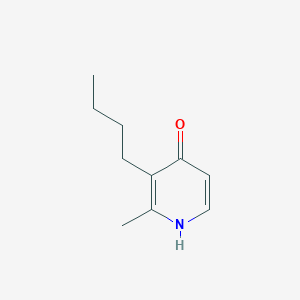
3-Butyl-2-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-methylpyridin-4(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the third position and a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-methylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
3-Butyl-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Butyl-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 3-Butyl-2-methylpyridin-4(1H)-one involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity.
類似化合物との比較
Similar Compounds
- 3-Butyl-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine
- 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
3-Butyl-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
特性
CAS番号 |
909867-61-4 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
3-butyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H15NO/c1-3-4-5-9-8(2)11-7-6-10(9)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChIキー |
JJDKYHNAMRCPNN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC=CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
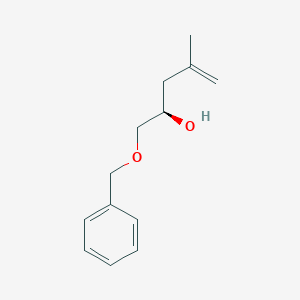
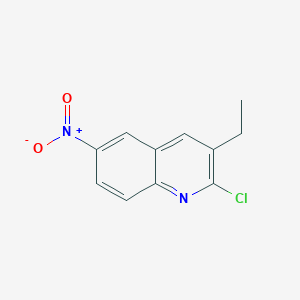
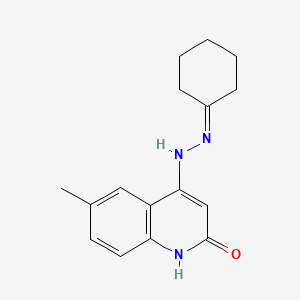
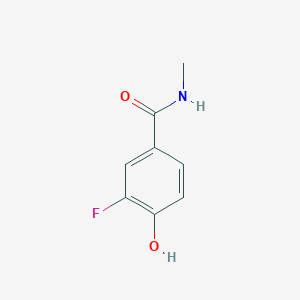
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)


![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
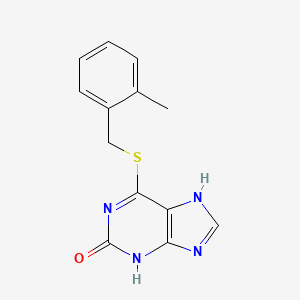
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
